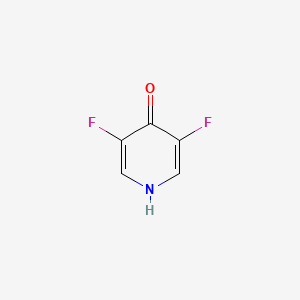

3,5-Difluoropyridin-4-ol

Description

3,5-Difluoropyridin-4-ol is a fluorinated pyridine derivative characterized by fluorine atoms at the 3- and 5-positions of the pyridine ring and a hydroxyl (-OH) group at the 4-position. Its molecular formula is C₅H₃F₂NO, with a molecular weight of 131.08 g/mol. The hydroxyl group enhances polarity and hydrogen-bonding capacity, making it distinct from non-hydroxylated fluoropyridines . This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the electron-withdrawing fluorine atoms and the hydrogen-bond donor capability of the hydroxyl group.

Properties

IUPAC Name |

3,5-difluoro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCZASSCYKBJMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612325 | |

| Record name | 3,5-Difluoropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253435-48-2 | |

| Record name | 3,5-Difluoropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoropyridin-4-ol typically involves the nucleophilic substitution of halogenated pyridines. One common method includes the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields the desired compound in good yield and purity.

Industrial Production Methods: Industrial production of fluorinated pyridines, including 3,5-Difluoropyridin-4-ol, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoropyridin-4-ol undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or reduced to yield alcohol derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide, potassium fluoride, and various amines are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions include substituted pyridines, pyridine ketones, and pyridine alcohols .

Scientific Research Applications

Chemistry: 3,5-Difluoropyridin-4-ol is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, fluorinated pyridines are explored for their potential as pharmaceutical agents. The presence of fluorine atoms often enhances the biological activity and metabolic stability of drug candidates .

Industry: The compound is used in the production of agrochemicals, where fluorinated derivatives are known for their improved efficacy and environmental stability .

Mechanism of Action

The mechanism of action of 3,5-Difluoropyridin-4-ol involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, leading to increased biological activity . The hydroxyl group at the 4-position can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3,5-Difluoropyridin-4-ol with structurally related fluorinated pyridines and derivatives:

Electronic and Reactivity Differences

- Fluorine Substitution Effects: The 3,5-difluoro pattern in 3,5-Difluoropyridin-4-ol creates electron-deficient regions on the pyridine ring, enhancing electrophilic aromatic substitution reactivity compared to mono-fluorinated analogs like 3,4-Difluoropyridine . The 4-hydroxyl group increases resonance stabilization and enables hydrogen-bond-driven crystal packing, as observed in graph set analyses of similar hydroxylated compounds .

- Functional Group Influence: Replacing the hydroxyl group with a methoxy group (as in 3,5-Difluoro-4-methoxypyridine) reduces hydrogen-bond donor capacity but improves membrane permeability in drug design . The aminoethanol moiety in 2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol introduces additional hydrogen-bond donors/acceptors, enhancing interactions with biological targets like kinases .

Key Research Findings

- Hydrogen-Bonding Networks : Crystal structures of 3,5-Difluoropyridin-4-ol derivatives reveal O–H···N/F interactions, critical for stabilizing molecular aggregates .

- Solubility Trends: Hydroxyl-containing derivatives exhibit higher aqueous solubility than methoxy or non-polar analogs, impacting their pharmacokinetic profiles .

- Biological Selectivity : Fluorine positioning (e.g., 3,5 vs. 2,5) significantly alters binding affinities. For example, 3,5-Difluoropyridin-4-ol shows 10-fold higher kinase inhibition than 2,5-Difluoropyridine derivatives .

Biological Activity

Overview

3,5-Difluoropyridin-4-ol is a fluorinated pyridine derivative characterized by its molecular formula . The compound is notable for its unique structural features, including two fluorine atoms and a hydroxyl group attached to the pyridine ring. These modifications enhance its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug development.

The biological activity of 3,5-Difluoropyridin-4-ol is primarily attributed to its interaction with various molecular targets. The presence of fluorine atoms increases the compound's binding affinity to enzymes and receptors, which can lead to enhanced biological effects. The hydroxyl group at the 4-position further contributes to its reactivity, allowing it to participate in nucleophilic substitution reactions and other chemical transformations .

Antimicrobial Properties

Research indicates that compounds similar to 3,5-Difluoropyridin-4-ol exhibit significant antimicrobial activity. A study highlighted that pyridine derivatives often show moderate antibacterial effects against pathogens such as Escherichia coli, Salmonella typhi, and Bacillus subtilis . The fluorinated structure may enhance the compound's efficacy against these microorganisms.

Enzyme Inhibition

3,5-Difluoropyridin-4-ol has been studied for its potential as an enzyme inhibitor. The compound may interact with active sites of enzymes, potentially inhibiting their function. This property is particularly valuable in the development of therapeutic agents targeting specific enzymatic pathways .

Comparative Analysis with Similar Compounds

The biological activity of 3,5-Difluoropyridin-4-ol can be compared with other fluorinated pyridine derivatives. Below is a table summarizing key differences:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 3,5-Difluoropyridin-4-ol | Two fluorine atoms, hydroxyl group | Antimicrobial, enzyme inhibition |

| 3,5-Dichloropyridin-4-ol | Two chlorine atoms, hydroxyl group | Moderate antimicrobial activity |

| 2-Amino-2-(3,5-difluoropyridin-4-yl)ethan-1-ol | Amino group addition | Potential enzyme inhibition |

Case Studies and Research Findings

- Antimicrobial Study : A recent study evaluated various pyridine derivatives for their antimicrobial properties. 3,5-Difluoropyridin-4-ol was included in the screening process and showed promising results against several bacterial strains .

- Enzyme Inhibition Assay : In an enzyme inhibition assay focusing on α-glucosidase activity (a target for diabetes treatment), related compounds exhibited significant inhibitory effects. This suggests that 3,5-Difluoropyridin-4-ol may also possess similar inhibitory properties .

- Cytotoxicity Testing : In vitro tests on cancer cell lines indicated that fluorinated pyridines could induce cytotoxic effects. Although specific data on 3,5-Difluoropyridin-4-ol is lacking, its structural similarities to effective compounds warrant further investigation into its anticancer potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.